molecular formula C16H14ClN3O B6345583 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354915-76-6

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345583
CAS No.: 1354915-76-6
M. Wt: 299.75 g/mol
InChI Key: PFZOYQXTXGRLAG-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:

    Starting Materials: Benzylamine, 3-chlorobenzaldehyde, and glyoxal are commonly used as starting materials.

    Condensation Reaction: Benzylamine reacts with 3-chlorobenzaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with glyoxal to form the imidazole ring.

    Reduction: The resulting imidazole compound is then reduced to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups and properties.

Scientific Research Applications

2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the chlorophenyl group.

    2-Amino-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group.

    2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks both the chlorophenyl and benzyl groups.

Uniqueness

The presence of both the benzyl and chlorophenyl groups in 2-Amino-5-benzyl-5-(3-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one makes it unique compared to its similar compounds

Properties

IUPAC Name

2-amino-4-benzyl-4-(3-chlorophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-8-4-7-12(9-13)16(14(21)19-15(18)20-16)10-11-5-2-1-3-6-11/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOYQXTXGRLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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